Olopatadine Hydrochloride is a second-generation selective histamine H1-receptor antagonist. [] It is commonly employed in scientific research to investigate allergic responses and inflammatory pathways. [] Olopatadine Hydrochloride's role in research extends to in vitro and in vivo studies, providing insights into cellular mechanisms and physiological responses associated with allergies. [, ]
Olopatadine hydrochloride is a selective antihistamine primarily used in the treatment of allergic conjunctivitis and other allergic conditions. It is classified as a histamine H1 receptor antagonist, which means it works by blocking the action of histamine, a substance in the body that causes allergic symptoms. The compound was developed by Kyowa Hakko Kirin Co. Ltd. and has become widely used in clinical settings due to its efficacy and safety profile.
Olopatadine hydrochloride is derived from the chemical structure known as 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid. It belongs to the class of drugs known as second-generation antihistamines, which are characterized by their reduced sedative effects compared to first-generation antihistamines. The marketed form of olopatadine is typically found as the hydrochloride salt, enhancing its solubility and stability for pharmaceutical formulations.
The synthesis of olopatadine hydrochloride can be achieved through several methods, with the Wittig reaction being a key step in many processes. Below are some notable synthetic routes:
Olopatadine hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is C21H23ClN2O3, with a molecular weight of approximately 375.87 g/mol.
Olopatadine undergoes various chemical reactions during its synthesis:
These reactions are critical for achieving high purity and yield in the final product.
Olopatadine acts primarily as an antagonist at the histamine H1 receptor sites in various tissues, thereby inhibiting the physiological effects induced by histamine release during allergic reactions. By blocking these receptors, olopatadine reduces symptoms such as itching, redness, and swelling associated with allergic conjunctivitis.
Olopatadine hydrochloride is primarily used in ophthalmology for treating seasonal allergic conjunctivitis due to its ability to alleviate ocular symptoms effectively. It has also been studied for potential applications in other allergic conditions and dermatological formulations due to its antihistaminic properties.
The development of antiallergic agents progressed from first-generation sedating antihistamines (e.g., diphenhydramine) to non-sedating second-generation compounds (e.g., terfenadine). A paradigm shift occurred with the recognition that mast cell stabilization combined with histamine receptor antagonism could deliver superior clinical efficacy. Early dual-action agents like ketotifen faced limitations due to residual sedation and suboptimal pharmacokinetics. This spurred research into tricyclic derivatives with modified side chains, culminating in olopatadine’s dibenzoxepine scaffold. Unlike earlier agents, olopatadine exhibited non-competitive H1 antagonism and inhibited mast cell degranulation without membrane-disruptive effects, attributed to its zwitterionic structure and optimized side chain topology [2] [6].
Table 1: Evolution of Antiallergic Agents
Generation | Key Agents | Mechanism | Limitations |
---|---|---|---|
First-Gen | Diphenhydramine | H1 antagonism | Significant sedation, short duration |
Second-Gen | Terfenadine | Peripheral H1 antagonism | Cardiac toxicity risks |
Early Dual-Act | Ketotifen | H1 antagonism + Mast cell stabilization | Sedation, weight gain |
Advanced Dual | Olopatadine | Non-competitive H1 + Mast cell stabilization | Minimal sedation, no cardiotoxicity |
Olopatadine’s molecular design specifically incorporated a carboxylic acid moiety for localized ocular retention and a dimethylaminoalkyl chain enabling potent, insurmountable H1 receptor binding. Preclinical studies confirmed its ability to suppress histamine-induced cytokine production in conjunctival epithelial cells, a feature absent in pure antihistamines [2] [6].
Table 2: Structural Innovations in Olopatadine
Structural Feature | Pharmacological Role | Biological Consequence |
---|---|---|
Dibenzoxepine core | Planar tricyclic system | Enhanced receptor affinity and membrane interaction |
Carboxylic acid side chain | Zwitterionic character at physiological pH | Tissue retention, reduced systemic absorption |
Dimethylaminopropylidene | Bulky, basic side chain | Non-competitive H1 antagonism, mast cell stabilization |
The dibenzoxepine core of olopatadine is constructed via two primary strategies: Wittig olefination and Grignard-mediated ring closure.
Wittig Route (US7687646B2):
Table 3: Wittig Route Optimization Parameters
Step | Reagent/Condition | Yield | Key Improvement |
---|---|---|---|
Etherification | K₂CO₃, DMF, 60°C | 85% | Phase-transfer catalysis avoids high temps |
Dieckmann Condensation | NaH, Toluene, reflux | 78% | Azeotropic water removal |
Wittig Reaction | Ph₃P=CHCH₂CH₂NMe₂, n-BuLi, THF, −78°C | 65% | Controlled anion formation |
Hydrolysis | 2N NaOH, Ethanol/water | >95% | Mild conditions prevent decarboxylation |
Alternative Grignard Route (WO2011033532A1):
Olopatadine’s superiority stems from deliberate optimizations:
Recent synthetic patents emphasize sustainability:
Table 4: Green Chemistry Metrics in Olopatadine Synthesis
Parameter | Traditional Method | Green Method | Environmental Benefit |
---|---|---|---|
Solvent | Toluene, DMF | CPME, Ethanol/Water | Lower toxicity, biodegradability |
Catalyst | Pd/C (heavy metal) | 9-BBN (recyclable) | Reduced metal leaching |
Byproduct Management | Triphenylphosphine oxide waste | PPh₃ regeneration | 60% waste reduction |
Chromatography | Acetonitrile-based HPLC | Ethanol/Water HPLC | Reduced aquatic toxicity |
CAS No.: 82469-79-2
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3